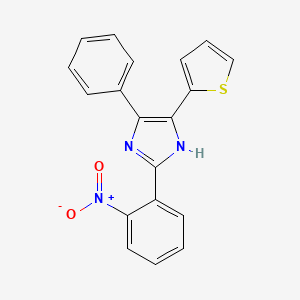
2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound that features a unique structure combining a nitrophenyl group, a phenyl group, and a thiophene ring
作用机制
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole typically involves multi-step reactions. One common method includes the condensation of 2-nitrobenzaldehyde with thiophene-2-carbaldehyde and benzylamine under acidic conditions to form the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as ammonium acetate and a solvent like ethanol, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
相似化合物的比较
Similar Compounds
2-Phenyl-4-(thiophen-2-yl)-1H-imidazole: Lacks the nitrophenyl group, which may result in different biological activities.
2-(2-Nitrophenyl)-4-(thiophen-2-yl)-1H-imidazole: Similar structure but without the phenyl group, potentially altering its electronic properties and reactivity.
Uniqueness
2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is unique due to the presence of both nitrophenyl and thiophene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and material science .
属性
IUPAC Name |
2-(2-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)15-10-5-4-9-14(15)19-20-17(13-7-2-1-3-8-13)18(21-19)16-11-6-12-25-16/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOHZVNJKLSGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-PROPANOL](/img/structure/B5736872.png)
![methyl 2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5736875.png)
![(2E)-2-(benzenesulfonyl)-2-[(4-fluorophenyl)hydrazinylidene]acetohydrazide](/img/structure/B5736883.png)
![2-chloro-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5736889.png)
![(2E)-N-[(3-methylphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5736891.png)
![[4-(1-piperidinylcarbonyl)phenyl]formamide](/img/structure/B5736895.png)
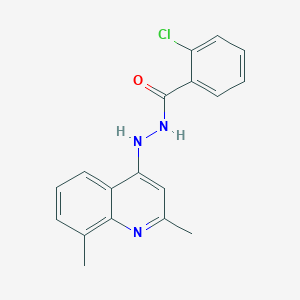
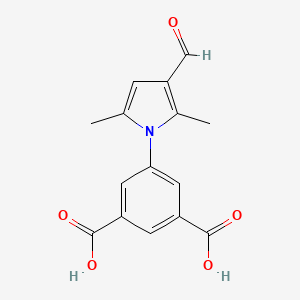
![6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B5736932.png)
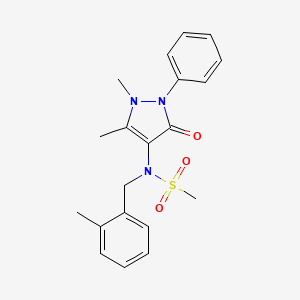
![13-ethyl-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B5736948.png)
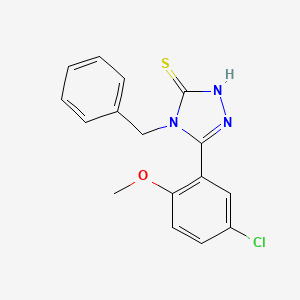

![2-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5736966.png)
